Methyl 5-(trifluoromethyl)thiazole-4-carboxylate
Description
Properties
IUPAC Name |
methyl 5-(trifluoromethyl)-1,3-thiazole-4-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4F3NO2S/c1-12-5(11)3-4(6(7,8)9)13-2-10-3/h2H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZOXFSCKIGHJIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(SC=N1)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4F3NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chlorination of Trifluoroacetoacetate Esters
The process starts with ethyl trifluoroacetoacetate, which undergoes chlorination using sulfuryl chloride (SO₂Cl₂) under controlled conditions:
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Molar ratio : SO₂Cl₂ : ethyl trifluoroacetoacetate = 0.92–0.98 : 1.00.
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Temperature : Chlorination occurs at -15°C to -5°C during reagent addition, followed by a reaction hold at 5–15°C for 10–18 hours.
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Byproduct control : Over-chlorination byproducts (e.g., 2,2-dichloro derivatives) are minimized to <0.3% via precise stoichiometry and temperature control.
Post-reaction, unreacted ethyl trifluoroacetoacetate is recovered via vacuum distillation (35°C at 10 mmHg), leaving a chlorinated intermediate for subsequent steps.
Cyclization with Thioacetamide
The chlorinated product reacts with thioacetamide in anhydrous ethanol to form the thiazole ring:
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Molar ratio : Thioacetamide : chlorinated intermediate = 1.02–1.06 : 1.00.
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Solvent ratio : Ethanol : chlorinated intermediate = 2.0–3.2 (w/w).
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Reaction conditions : Reflux for 8–12 hours, yielding 2-methyl-4-trifluoromethylthiazole-5-ethyl formate.
Ethanol serves dual purposes here: it acts as a solvent and participates in esterification, simplifying downstream processing.
Hydrolysis to Carboxylic Acid
The ethyl ester intermediate is hydrolyzed using aqueous NaOH (13–15% w/w) under reflux:
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Workup : Ethanol is recovered via vacuum distillation, and the product is acidified to pH 1 with HCl, yielding the carboxylic acid with >98.5% purity and >90% overall yield.
While the cited patent focuses on carboxylic acid synthesis, the methyl ester can be derived via esterification. Two principal methods are theorized based on analogous procedures:
Acid-Catalyzed Fischer Esterification
Reaction conditions :
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Catalyst : Concentrated H₂SO₄ (1–2 mol%).
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Solvent : Excess methanol.
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Temperature : Reflux (65°C) for 6–12 hours.
Mechanism :
Yield optimization : Azeotropic removal of water (e.g., using molecular sieves) can drive the equilibrium toward ester formation.
Acyl Chloride Intermediate
Steps :
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Chlorination : Treat the carboxylic acid with thionyl chloride (SOCl₂) at 60–80°C for 2–4 hours:
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Methanol quench : React the acyl chloride with methanol at 0–5°C:
Advantages : Higher yields (>95%) and milder conditions compared to Fischer esterification.
Comparative Analysis of Synthetic Routes
*Theorized values based on analogous reactions.
Solvent and Reagent Optimization
Solvent Selection
Catalytic Systems
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Cyclization : Avoids toxic catalysts (e.g., DMF, acetonitrile) and acid scavengers (e.g., triethylamine), enhancing environmental compatibility.
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Esterification : H₂SO₄ offers cost-effectiveness, while SOCl₂ ensures high conversion rates.
Industrial Scalability and Environmental Impact
The one-pot methodology described in the patent reduces waste generation by:
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Recycling unreacted starting materials (e.g., ethyl trifluoroacetoacetate recovery).
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Minimizing solvent usage (ethanol is reclaimed during hydrolysis).
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Eliminating column chromatography, which is energy- and solvent-intensive.
For methyl ester production, integrating acyl chloride formation with methanol quenching could further streamline the process, though HCl gas management would require scrubbing systems.
Chemical Reactions Analysis
Types of Reactions: Methyl 5-(trifluoromethyl)thiazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylate group to an alcohol or aldehyde.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, alcohols, aldehydes, and various substituted thiazole derivatives .
Scientific Research Applications
Antifungal Activity
Research indicates that methyl 5-(trifluoromethyl)thiazole-4-carboxylate serves as an intermediate in synthesizing bioactive compounds, particularly those targeting fungal infections. Its derivatives have shown significant antifungal activity against various strains, suggesting potential use as a fungicide in agricultural settings .
- Mechanism of Action : The compound interacts with biological systems primarily through enzyme inhibition mechanisms. Studies have focused on its ability to inhibit specific enzymes involved in fungal metabolism, which could lead to effective fungicides .
Cancer Research
The thiazole moiety present in this compound has been linked to anticancer properties. For instance, derivatives of thiazole have been studied for their ability to induce apoptosis in cancer cell lines . A notable study demonstrated that certain thiazole derivatives exhibited strong selectivity against human lung adenocarcinoma cells, indicating potential therapeutic avenues for cancer treatment.
| Compound | Cell Line | IC50 (µM) | Activity |
|---|---|---|---|
| Compound 19 | A549 | 23.30 ± 0.35 | Anticancer |
| Compound 20 | U251 | <10 | Anticancer |
Agrochemical Applications
This compound is also being investigated for its role as an agricultural bactericide. Its synthesis pathways have been optimized to produce derivatives that can effectively combat plant pathogens . The trifluoromethyl group enhances the biological activity of the thiazole ring, making it a valuable component in developing new agrochemical products.
Material Science Applications
This compound's unique properties extend beyond biological applications; it is being explored for use in material sciences as well. Its ability to modify polymer properties makes it suitable for developing advanced materials with specific functionalities.
Case Study: Synthesis and Evaluation of Derivatives
A study synthesized several derivatives of this compound and evaluated their biological activities. The derivatives were tested against various fungal strains and cancer cell lines, demonstrating varying degrees of efficacy. The structure-activity relationship (SAR) analysis indicated that modifications at specific positions on the thiazole ring significantly impacted the biological activity .
Case Study: Environmental Impact Assessment
Research has also focused on the environmental impact of using this compound in agricultural applications. Studies suggest that while effective as a fungicide, careful consideration must be given to its environmental persistence and potential effects on non-target organisms .
Mechanism of Action
The mechanism of action of Methyl 5-(trifluoromethyl)thiazole-4-carboxylate involves its interaction with various molecular targets. The thiazole ring can participate in hydrogen bonding and π-π interactions with biological macromolecules, influencing their activity. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability . These interactions can modulate biochemical pathways and enzyme activities, leading to the desired therapeutic effects .
Comparison with Similar Compounds
Key Observations :
- Ester Group Flexibility : Methyl esters (e.g., target compound) offer simpler metabolic pathways compared to ethyl esters (e.g., ), which may prolong half-life .
- Substituent Position : The 5-CF₃ group in the target compound enhances electron-withdrawing effects compared to 4-CH₃ analogs, influencing reactivity and binding .
Physicochemical Properties
- Solubility: The trifluoromethyl group reduces aqueous solubility but improves membrane permeability.
- Stability : Methyl esters are more prone to hydrolysis than ethyl esters under basic conditions, as seen in comparative stability studies of carboxylate analogs .
Biological Activity
Methyl 5-(trifluoromethyl)thiazole-4-carboxylate is a synthetic organic compound with notable biological activity, primarily due to its unique structural features, including a thiazole ring and a trifluoromethyl group. This article delves into its biological properties, mechanisms of action, and applications in various fields, particularly in pharmaceuticals and agrochemicals.
Chemical Structure and Properties
This compound has the molecular formula . The thiazole ring contributes to its heterocyclic nature, while the trifluoromethyl substituent enhances its lipophilicity and electronic properties, making it an attractive candidate for biological applications.
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The trifluoromethyl group increases membrane permeability, allowing the compound to penetrate cellular structures effectively. Once inside the cell, it can inhibit enzymes involved in various metabolic pathways, particularly those related to fungal growth.
Enzyme Inhibition
Research indicates that this compound acts as an enzyme inhibitor, particularly targeting enzymes involved in fungal metabolism. By disrupting these pathways, it shows potential as an antifungal agent .
Antifungal Properties
This compound has been studied for its antifungal activity. Derivatives of this compound have demonstrated efficacy against various fungal strains, suggesting its utility in agricultural applications as a fungicide. For instance, it has shown promising results in inhibiting strains of Candida albicans and Aspergillus niger, with minimum inhibitory concentrations (MICs) reported between 3.92–4.01 mM for certain derivatives .
Antitumor Activity
In addition to antifungal properties, this compound exhibits potential antitumor activity. Studies have indicated that thiazole derivatives can induce cytotoxic effects in cancer cell lines. For example, compounds structurally related to this compound have shown IC50 values below those of standard chemotherapeutic agents like doxorubicin against certain cancer cell lines .
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) analysis provides insights into how modifications to the thiazole structure influence biological activity. Key findings include:
- Trifluoromethyl Group : Enhances lipophilicity and biological activity.
- Positioning of Substituents : The location of functional groups on the thiazole ring significantly affects efficacy; for instance, electron-withdrawing groups can enhance activity against specific pathogens .
| Compound Name | MIC (µg/mL) | Unique Features |
|---|---|---|
| This compound | 3.92–4.01 | Antifungal activity |
| Ethyl 5-(trifluoromethyl)thiazole-4-carboxylate | Not specified | Ethyl instead of methyl group |
| 2-Amino-5-(trifluoromethyl)thiazole-4-carboxylic acid | Not specified | Contains an amino group |
Case Studies
- Antimicrobial Activity : A study demonstrated that derivatives of this compound exhibited significant antimicrobial activity against C. albicans and A. niger. The research highlighted the importance of the trifluoromethyl group in enhancing antifungal efficacy .
- Antitumor Efficacy : In vitro studies using various cancer cell lines revealed that certain thiazole derivatives had IC50 values lower than those of traditional chemotherapeutics, indicating their potential as novel anticancer agents .
Q & A
Q. What are the optimal synthetic routes for Methyl 5-(trifluoromethyl)thiazole-4-carboxylate, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via esterification of its carboxylic acid precursor, 2-methyl-4-(trifluoromethyl)thiazole-5-carboxylic acid, using methanol under acidic catalysis (e.g., H₂SO₄ or HCl). Reaction optimization should focus on temperature control (60–80°C) and stoichiometric ratios to minimize side reactions like hydrolysis. Column chromatography (silica gel, ethyl acetate/hexane) is recommended for purification . Alternative routes may involve cyclization of thioamide intermediates with methyl chloroacetate, as seen in structurally similar thiazole esters .
Q. How can spectroscopic techniques (NMR, IR, MS) be employed to characterize this compound?
- Methodological Answer :
- ¹H/¹³C NMR : The trifluoromethyl group (CF₃) appears as a quartet in ¹⁹F NMR (~-60 ppm) and integrates as a singlet in ¹H NMR due to coupling with fluorine. The methyl ester (COOCH₃) resonates at ~3.9 ppm in ¹H NMR and ~52 ppm in ¹³C NMR.
- IR : Strong carbonyl (C=O) stretch at ~1700 cm⁻¹ and C-F stretches at 1100–1200 cm⁻¹.
- MS : Molecular ion peak [M+H]⁺ should match the molecular weight (C₇H₅F₃NO₂S: 240 g/mol), with fragmentation patterns indicating loss of COOCH₃ (59 Da). Compare with analogs in gas chromatography datasets for validation .
Advanced Research Questions
Q. What challenges arise in crystallographic refinement of this compound, and how can they be addressed?
- Methodological Answer : The trifluoromethyl group often exhibits rotational disorder, complicating electron density maps. To mitigate this:
- Use high-resolution data (≤ 0.8 Å) to resolve CF₃ orientation.
- Apply SHELXL's rigid-bond restraint (DELU) and isotropic displacement parameter (ISOR) constraints during refinement.
- For twinned crystals, employ the TWIN/BASF commands in SHELX. Validation with R₁/Rfree < 5% discrepancy is critical . Reference analogous thiazole structures (e.g., Ethyl 2-[5-(4-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-3-yl]-4-methylthiazole-5-carboxylate) for comparative bond-length analysis .
Q. How does the electronic nature of the trifluoromethyl group influence the compound’s reactivity in nucleophilic substitution reactions?
- Methodological Answer : The strong electron-withdrawing effect of CF₃ activates the thiazole ring toward nucleophilic attack at the 2- and 4-positions. For example:
- Aminolysis : React with primary amines (e.g., benzylamine) in DMF at 100°C to yield amide derivatives. Monitor via TLC (Rf shift).
- Hydrolysis : Under basic conditions (NaOH/EtOH), the ester converts to the carboxylic acid, a precursor for metal-organic frameworks (MOFs). Kinetic studies using HPLC can quantify reaction rates .
Q. What in vitro assays are suitable for evaluating the biological activity of this compound derivatives?
- Methodological Answer :
- Enzyme inhibition : Screen against kinases (e.g., EGFR) using fluorescence polarization assays. The thiazole core may chelate Mg²⁺ in ATP-binding pockets.
- Antimicrobial activity : Use microdilution assays (MIC) against Gram-positive/negative strains. Structural analogs in patents suggest potential disruption of bacterial membrane synthesis .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa) with IC₅₀ determination. Compare with control compounds lacking the CF₃ group to isolate electronic effects .
Data Contradiction Analysis
Q. How to resolve discrepancies in reported melting points for this compound analogs?
- Methodological Answer : Variations in melting points (e.g., 131–133°C vs. 237–238°C for similar esters) may stem from polymorphism or purity issues. To address:
- Perform DSC (Differential Scanning Calorimetry) to identify polymorphic forms.
- Recrystallize from different solvents (e.g., EtOH vs. hexane) and compare PXRD patterns.
- Validate purity via HPLC (>95% area) and elemental analysis (C, H, N ± 0.4%) .
Experimental Design
Design a protocol to study the photostability of this compound under UV exposure.
- Methodological Answer :
Prepare a 1 mM solution in acetonitrile and expose to UV light (254 nm) in a quartz cuvette.
Monitor degradation hourly via UV-Vis spectroscopy (λmax ~270 nm for thiazole).
Identify photoproducts using LC-MS/MS. The CF₃ group may stabilize radicals, reducing degradation compared to non-fluorinated analogs.
Compare half-life (t₁/₂) under inert (N₂) vs. aerobic conditions to assess oxygen-dependent pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
